molecular formula C8H3F3O5 B8597784 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

Cat. No.: B8597784
M. Wt: 236.10 g/mol
InChI Key: BYXIMXYJZPMWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID is a fluorinated aromatic compound with the molecular formula C₈H₃F₃O₅ and a molecular weight of 236.10 g/mol . This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a phthalic acid core, making it a unique and valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID typically involves the fluorination of phthalic acid derivatives. One common method includes the use of trifluoromethylating agents under controlled conditions to introduce the fluorine atoms at specific positions on the aromatic ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to various biological targets. The hydroxyl group can participate in hydrogen bonding, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern of fluorine atoms and the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C8H3F3O5

Molecular Weight

236.10 g/mol

IUPAC Name

3,4,6-trifluoro-5-hydroxyphthalic acid

InChI

InChI=1S/C8H3F3O5/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h12H,(H,13,14)(H,15,16)

InChI Key

BYXIMXYJZPMWAX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)O)F)F)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An amount of 2 g (30.7 mmole) of 86% potassium hydroxide was dissolved in 10 ml of water and heated to 90° C. To this solution, under stirring, was added gradually 1.0 g (4.20 mmole) of 3,4,5,6-tetrafluorophthalic acid, and the reaction was carried out at 90° C. for 9 hours. After left to cool, to the aqueous reaction solution was added concentrated hydroxychloric acid to adjust pH to 2 to give 3,5,6-trifluoro-4-hydroxyphthalic acid. To this was added 15 ml of diethyl ether, and 3,5,6-trifluoro-4-hydroxyphthalic acid was extracted in the organic layer. This extraction operation was repeated for 5 times, and the diethyl ether layers obtained were dried over anhydrous sodium sulfate, then evaporated to dryness and washed with chloroform to give 1.05 g of 3,5,6-trifluoro-4-hydroxyphthalic acid monohydrate.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxychloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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